molecular formula C15H9NO5 B2490969 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 82811-05-0

2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2490969
CAS No.: 82811-05-0
M. Wt: 283.239
InChI Key: VCROVLIVVNWJOU-UHFFFAOYSA-N
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Description

3-Hydroxyphenylacetic acid is a phenyl propionic acid derivative . It was found to be one of the constituents of Justicia pectoralis Jacq. extract .


Synthesis Analysis

There are several methods for the synthesis of phenolic compounds. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyphenylacetic acid is C9H10O3 . The carbon-oxygen bond in phenol is slightly less than that of methanol .


Chemical Reactions Analysis

3-Hydroxyphenylacetic acid can undergo various chemical reactions. For example, it can be transformed into 6-[3-(carboxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and 3,4,5-trihydroxy-6-{[2-(3-hydroxyphenyl)acetyl]oxy}oxane-2-carboxylic acid .


Physical and Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Synthesis and Antiepileptic Activity

A study explored the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, including a compound structurally similar to 2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These compounds were synthesized using microwave radiation and evaluated for antiepileptic activity. The results showed that specific derivatives significantly increased latency time compared to controls, indicating potential antiepileptic properties. Molecular docking studies suggested that these compounds could interact strongly with the GABAA receptor, indicating a potential mechanism for their antiepileptic effects (Asadollahi et al., 2019).

Potential Role in Metabolic Pathways

Another study identified a tetrahydroisoquinoline derivative, derived from dopamine and phenylpyruvic acid, in the urine of phenylketonuric children and in animal models. The compound was found to accumulate significantly in the brain and act as a noncompetitive inhibitor of dopamine beta-hydroxylase, indicating its potential role in metabolic pathways related to phenylketonuria and its impact on brain chemistry (Lasala & Coscia, 1979).

Interaction with Biological Properties

The synthesis of trans-decahydroquinoline-5-carboxylic acid epimers was studied, leading to the discovery of their interaction with GABA receptors and transport systems in brain tissue. This interaction resulted in tonic-clonic seizures when administered intracerebroventricularly, suggesting a significant impact on the central nervous system's biological properties (Witiak et al., 1986).

Hepatoprotective Activity

Research into tetrahydro-β-carboline derivatives revealed their hepatoprotective activity against chemically induced liver damage. The study showed that positional isomers and alkyl substitution at certain positions enhanced the hepatoprotective effect, providing insights into potential therapeutic applications for liver damage (Saiga et al., 1987).

Safety and Hazards

3-(4-Hydroxyphenyl)propionic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-10-3-1-2-9(7-10)16-13(18)11-5-4-8(15(20)21)6-12(11)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCROVLIVVNWJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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